2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine moiety linked to a piperazine ring and a benzoxazole group. The intricate arrangement of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a palladium-catalyzed cross-coupling reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring.
Attachment of the piperazine ring: The pyrrolo[3,2-d]pyrimidine intermediate is then reacted with piperazine under appropriate conditions to form the desired piperazine derivative.
Formation of the benzoxazole group: The final step involves the cyclization of the intermediate with an appropriate benzoxazole precursor under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets within cells. One of the primary targets is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor of PKB, binding to the active site of the enzyme and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as inhibitors of protein kinase B and have shown similar biological activities.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been developed as multi-targeted kinase inhibitors with potent anticancer activity.
Pyridazin-4(1H)-one derivatives: These compounds interact with specific molecular targets and have been studied for their potential as therapeutic agents.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of protein kinase B and its potential for use in targeted cancer therapy.
Properties
IUPAC Name |
2-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-4-14-12(3-1)21-17(24-14)23-9-7-22(8-10-23)16-15-13(5-6-18-15)19-11-20-16/h1-6,11,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPEIFXGPUBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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